CID 72592383

Description

CID 72592383 (PubChem Compound Identifier 72592383) is a chemical compound cataloged in the PubChem database.

For a comprehensive introduction, the following data fields are typically included in PubChem monographs:

- Molecular formula: Calculated from its structural representation.

- Molecular weight: Derived from atomic composition.

- Spectral data: NMR, IR, or mass spectrometry profiles (referenced from experimental or computational sources) .

- Synthetic routes: Reaction conditions and yields (if available in peer-reviewed literature) .

Properties

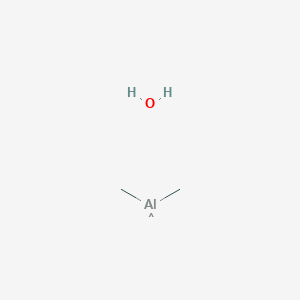

Molecular Formula |

C2H8AlO |

|---|---|

Molecular Weight |

75.07 g/mol |

InChI |

InChI=1S/2CH3.Al.H2O/h2*1H3;;1H2 |

InChI Key |

AJKRAFYUMCJJFN-UHFFFAOYSA-N |

Canonical SMILES |

C[Al]C.O |

Origin of Product |

United States |

Preparation Methods

The preparation methods for CID 72592383 involve specific synthetic routes and reaction conditions. These methods typically include the preparation of simple inorganic salt solutions, acid and base solutions, and other chemical solutions. The concentration and method of preparation must be accurate to ensure the desired outcome . Industrial production methods often involve large-scale synthesis using automated machinery and high-quality chemicals to maintain consistency and purity.

Chemical Reactions Analysis

CID 72592383 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include Lewis acids, bases, and other catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CID 72592383 has numerous scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying molecular interactions and pathways. In medicine, it is investigated for its potential therapeutic applications. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 72592383 involves its interaction with specific molecular targets and pathwaysThe exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 72592383, a comparative analysis with structurally or functionally related compounds is essential. Below is a framework for such a comparison, informed by database standards (e.g., KLSD , ChEMBL) and chemical literature guidelines :

Table 1: Key Physicochemical Properties

Structural Similarity

- CID 57416287 (CAS 1254115-23-5): Shares a piperazine-oxetane scaffold, common in CNS-targeting drugs. Its logP (1.83) suggests moderate lipophilicity, enhancing BBB permeability .

- CID 252137 (CAS 7254-19-5): A brominated indole derivative with high polarity (logP = -0.7) and CYP1A2 inhibition, limiting its therapeutic use .

- CID 386204 (CAS 72784-47-5): A cyclopropane-containing carboxylate with warnings for skin/eye irritation (H315-H319), indicating reactive functional groups .

Research Findings and Challenges

- Data Gaps : this compound lacks publicly available experimental data (e.g., spectral profiles, bioactivity), limiting its comparison to analogs .

- Computational Predictions : Tools like iLOGP and ESOL solubility models could estimate its properties, but validation is required.

- Regulatory Hurdles : Compounds with undefined toxicity profiles (e.g., CID 386204 ) face barriers in pharmaceutical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.